

# Application Notes and Protocols: Synthesis of Fingolimod Utilizing (2-Chloroethyl)benzene

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## Compound of Interest

Compound Name: (2-Chloroethyl)benzene

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## Abstract

Fingolimod (FTY720), an immunomodulating drug used in the treatment of multiple sclerosis, is synthesized through various multi-step pathways. This document outlines a detailed application and proposed synthetic protocol for Fingolimod, initiating from the starting material **(2-Chloroethyl)benzene**. This route leverages a four-step synthesis involving Friedel-Crafts acylation, ketone reduction, alkylation of diethyl acetamidomalonate, and a final reduction and hydrolysis to yield Fingolimod. The protocols provided are based on established chemical transformations analogous to those reported in the synthesis of Fingolimod and its intermediates.

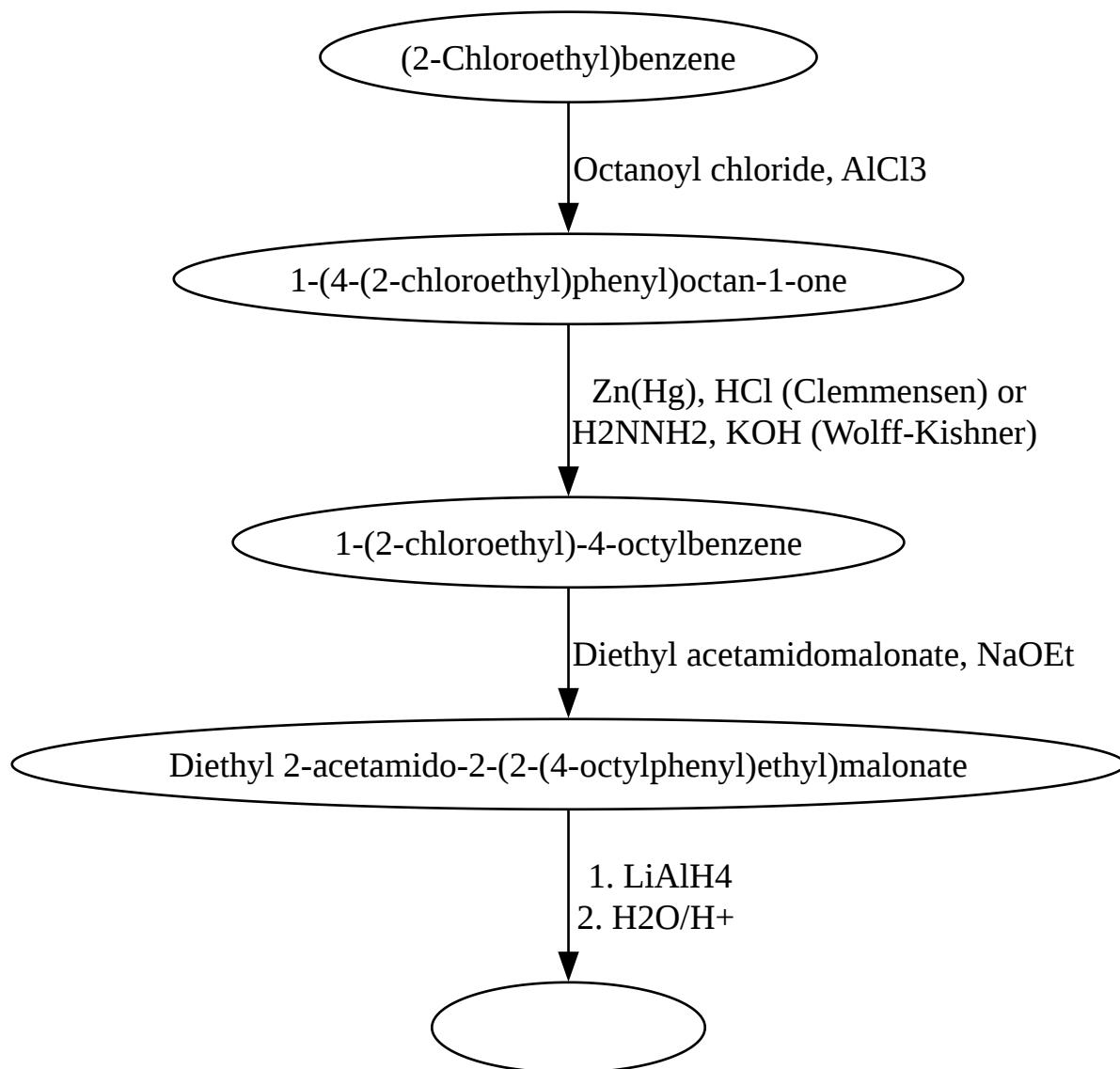
## Introduction

The synthesis of Fingolimod, 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol, presents the challenge of constructing a molecule with a lipophilic octylphenyl tail and a hydrophilic 2-amino-1,3-propanediol head group. Numerous synthetic strategies have been developed to achieve this. The pathway detailed herein proposes the use of **(2-Chloroethyl)benzene** as a cost-effective starting material. The core of this synthetic approach is the sequential construction of the 4-octylphenethyl moiety followed by the introduction and elaboration of the aminodiol head group.

## Proposed Synthetic Pathway

The synthesis of Fingolimod from **(2-Chloroethyl)benzene** can be envisioned through the following four key stages:

- Friedel-Crafts Acylation: Introduction of the octanoyl group to the para-position of **(2-Chloroethyl)benzene**.
- Ketone Reduction: Conversion of the aryl ketone to an alkyl chain to form the 4-octylphenethyl intermediate.
- Alkylation: Coupling of the 4-octylphenethyl chloride intermediate with diethyl acetamidomalonate.
- Reduction and Hydrolysis: Transformation of the malonate derivative into the final 2-amino-1,3-propanediol structure of Fingolimod.



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## Experimental Protocols

### Step 1: Friedel-Crafts Acylation of (2-Chloroethyl)benzene

This procedure describes the acylation of **(2-Chloroethyl)benzene** with octanoyl chloride to yield 1-(4-(2-chloroethyl)phenyl)octan-1-one. The reaction is catalyzed by aluminum chloride.<sup>[1]</sup> <sup>[2]</sup><sup>[3]</sup>

Materials:

- **(2-Chloroethyl)benzene**
- Octanoyl chloride
- Anhydrous Aluminum Chloride ( $\text{AlCl}_3$ )
- Anhydrous Dichloromethane (DCM)
- Hydrochloric acid (HCl), concentrated
- Saturated sodium bicarbonate solution ( $\text{NaHCO}_3$ )
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Ice

**Procedure:**

- In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous  $\text{AlCl}_3$  in anhydrous DCM.
- Cool the suspension to 0°C using an ice bath.
- Add **(2-Chloroethyl)benzene** to the cooled suspension.
- Add octanoyl chloride dropwise from the dropping funnel to the stirred suspension over 30 minutes, maintaining the temperature below 5°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction.

- Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers and wash sequentially with water, saturated  $\text{NaHCO}_3$  solution, and brine.
- Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude 1-(4-(2-chloroethyl)phenyl)octan-1-one by vacuum distillation or column chromatography.

Parameter	Value
(2-Chloroethyl)benzene	1.0 eq
Octanoyl chloride	1.1 eq
Anhydrous $\text{AlCl}_3$	1.2 eq
Solvent	Anhydrous DCM
Reaction Temperature	0°C to room temp.
Reaction Time	2-4 hours
Anticipated Yield	75-85%

Table 1: Quantitative data for Friedel-Crafts Acylation.

## Step 2: Reduction of 1-(4-(2-chloroethyl)phenyl)octan-1-one

This step involves the reduction of the ketone to a methylene group to form 1-(2-chloroethyl)-4-octylbenzene. Both Clemmensen and Wolff-Kishner reduction methods are applicable.[4][5][6][7][8]

Method A: Clemmensen Reduction (Acidic Conditions)[4][5][6][7][9]

Materials:

- 1-(4-(2-chloroethyl)phenyl)octan-1-one
- Zinc amalgam (Zn(Hg))
- Concentrated Hydrochloric acid (HCl)
- Toluene

**Procedure:**

- Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercuric chloride for 10 minutes, then decanting the solution and washing the zinc with water.
- In a round-bottom flask, add the zinc amalgam, concentrated HCl, toluene, and 1-(4-(2-chloroethyl)phenyl)octan-1-one.
- Heat the mixture to reflux with vigorous stirring for 4-8 hours.
- Cool the reaction mixture, and separate the organic layer.
- Extract the aqueous layer with toluene.
- Combine the organic layers, wash with water and brine, and dry over anhydrous  $\text{MgSO}_4$ .
- Filter and concentrate the solution to yield the product.

**Method B: Wolff-Kishner Reduction (Basic Conditions)[4][8]****Materials:**

- 1-(4-(2-chloroethyl)phenyl)octan-1-one
- Hydrazine hydrate ( $\text{H}_2\text{NNH}_2 \cdot \text{H}_2\text{O}$ )
- Potassium hydroxide (KOH)
- Diethylene glycol

**Procedure:**

- To a flask fitted with a reflux condenser, add 1-(4-(2-chloroethyl)phenyl)octan-1-one, hydrazine hydrate, and diethylene glycol.
- Heat the mixture to 100-120°C for 1 hour.
- Add powdered KOH and increase the temperature to 190-200°C, allowing water and excess hydrazine to distill off.
- Maintain the reflux at this temperature for 3-5 hours.
- Cool the mixture, add water, and extract with a suitable solvent (e.g., ether or toluene).
- Wash the organic extract with dilute HCl and then water.
- Dry the organic layer, filter, and remove the solvent to obtain the product.

Parameter	Clemmensen	Wolff-Kishner
Substrate	1.0 eq	1.0 eq
Reducing Agent	Zn(Hg), conc. HCl	H <sub>2</sub> NNH <sub>2</sub> ·H <sub>2</sub> O, KOH
Solvent	Toluene	Diethylene glycol
Temperature	Reflux	190-200°C
Reaction Time	4-8 hours	3-5 hours
Anticipated Yield	70-80%	80-90%

Table 2: Comparative data for Ketone Reduction.

## Step 3: Alkylation of Diethyl Acetamidomalonate

This procedure details the alkylation of diethyl acetamidomalonate with 1-(2-chloroethyl)-4-octylbenzene.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Materials:

- 1-(2-chloroethyl)-4-octylbenzene

- Diethyl acetamidomalonate
- Sodium ethoxide (NaOEt)
- Anhydrous Ethanol
- Sodium iodide (NaI) (optional, as catalyst)

**Procedure:**

- In a dry flask under a nitrogen atmosphere, dissolve sodium ethoxide in anhydrous ethanol.
- Add diethyl acetamidomalonate to the solution and stir until a clear solution is formed.
- Add 1-(2-chloroethyl)-4-octylbenzene to the reaction mixture. A catalytic amount of NaI can be added to facilitate the reaction.
- Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC.
- After cooling, neutralize the mixture with dilute acetic acid.
- Remove the ethanol under reduced pressure.
- Add water to the residue and extract with ethyl acetate.
- Wash the combined organic extracts with water and brine, then dry over anhydrous  $\text{Na}_2\text{SO}_4$ .
- Filter and concentrate the solvent to give the crude product, which can be purified by crystallization or chromatography.

Parameter	Value
1-(2-chloroethyl)-4-octylbenzene	1.0 eq
Diethyl acetamidomalonate	1.2 eq
Sodium ethoxide	1.2 eq
Solvent	Anhydrous Ethanol
Reaction Temperature	Reflux
Reaction Time	12-24 hours
Anticipated Yield	60-75%

Table 3: Quantitative data for Alkylation.

## Step 4: Reduction and Hydrolysis to Fingolimod

The final step involves the reduction of the diester and amide functionalities, followed by hydrolysis to yield Fingolimod.[\[3\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

### Materials:

- Diethyl 2-acetamido-2-(2-(4-octylphenyl)ethyl)malonate
- Lithium aluminum hydride ( $\text{LiAlH}_4$ )
- Anhydrous Tetrahydrofuran (THF)
- Hydrochloric acid (HCl), aqueous solution

### Procedure:

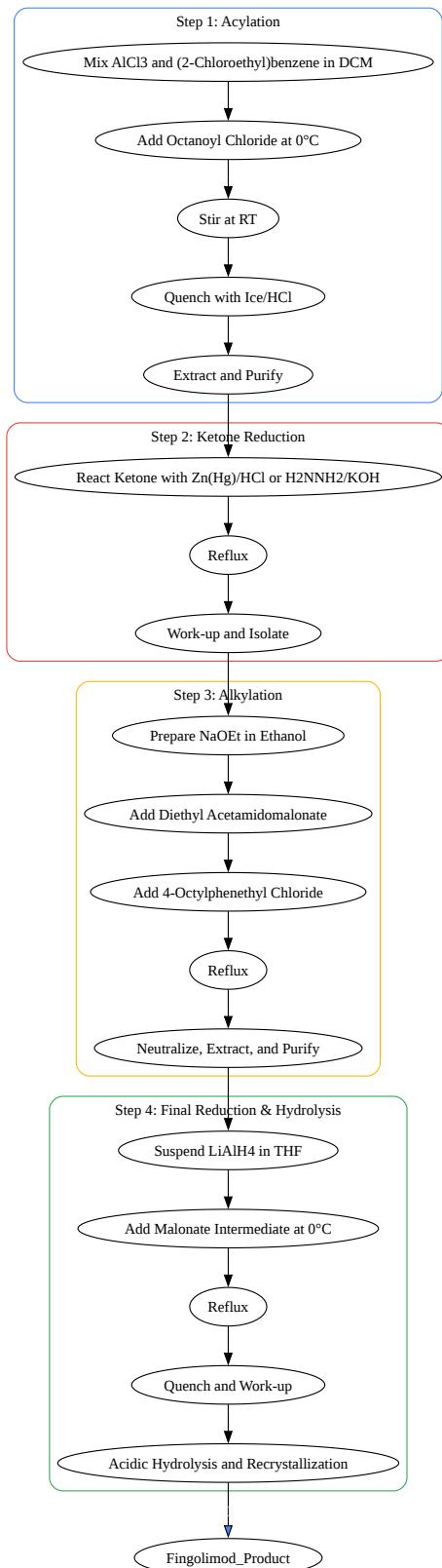
- In a flame-dried, three-necked flask under nitrogen, prepare a suspension of  $\text{LiAlH}_4$  in anhydrous THF.
- Cool the suspension to 0°C.

- Add a solution of diethyl 2-acetamido-2-(2-(4-octylphenyl)ethyl)malonate in anhydrous THF dropwise, keeping the temperature below 10°C.
- After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.
- Cool the reaction to 0°C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
- Filter the resulting solid (aluminum salts) and wash thoroughly with THF.
- Combine the filtrate and washings, and concentrate under reduced pressure.
- Dissolve the residue in a suitable solvent and treat with aqueous HCl to hydrolyze any remaining intermediates and form the hydrochloride salt of Fingolimod.
- The final product can be purified by recrystallization.

Parameter	Value
Malonate Intermediate	1.0 eq
LiAlH <sub>4</sub>	3.0-4.0 eq
Solvent	Anhydrous THF
Reaction Temperature	0°C to Reflux
Reaction Time	4-8 hours
Anticipated Yield	70-85%

Table 4: Quantitative data for Reduction and Hydrolysis.

## Workflow Visualization

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## Safety Precautions

- Friedel-Crafts Acylation: Aluminum chloride is corrosive and reacts violently with water. The reaction should be carried out under anhydrous conditions and in a well-ventilated fume hood. Quenching is highly exothermic.
- Clemmensen Reduction: Concentrated HCl is highly corrosive. The reaction generates hydrogen gas, which is flammable. Mercury compounds are toxic.
- Wolff-Kishner Reduction: Hydrazine is toxic and corrosive. The reaction is performed at high temperatures.
- LiAlH<sub>4</sub> Reduction: Lithium aluminum hydride is a pyrophoric solid that reacts violently with water and protic solvents. It must be handled under an inert atmosphere (nitrogen or argon). The quenching procedure must be performed slowly and with extreme caution at low temperatures.
- Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. All procedures should be conducted in a well-ventilated fume hood.

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